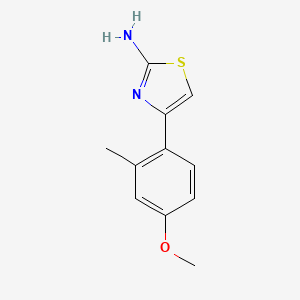
N-methyl-N-(2-pyrrolidin-1-yl-ethyl)-benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-methyl-N1-[2-(pyrrolidin-1-yl)ethyl]benzene-1,4-diamine is a chemical compound with the molecular formula C13H21N3 It contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a benzene ring substituted with two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-methyl-N1-[2-(pyrrolidin-1-yl)ethyl]benzene-1,4-diamine typically involves the reaction of N-methyl-1,4-phenylenediamine with 2-(pyrrolidin-1-yl)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity, and ensuring that the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N1-methyl-N1-[2-(pyrrolidin-1-yl)ethyl]benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer nitrogen-containing functional groups.
Substitution: Substituted derivatives with new alkyl or aryl groups attached to the nitrogen atoms.
Scientific Research Applications
N1-methyl-N1-[2-(pyrrolidin-1-yl)ethyl]benzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-methyl-N1-[2-(pyrrolidin-1-yl)ethyl]benzene-1,4-diamine involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The pyrrolidine ring and the amine groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-methyl-1,4-phenylenediamine: Lacks the pyrrolidine ring, making it less versatile in terms of biological activity.
2-(pyrrolidin-1-yl)ethylamine: Lacks the benzene ring, which reduces its potential for aromatic interactions.
N1-methyl-N1-[2-(pyrrolidin-1-yl)ethyl]benzene-1,2-diamine: Similar structure but different substitution pattern on the benzene ring, leading to different chemical and biological properties.
Uniqueness
N1-methyl-N1-[2-(pyrrolidin-1-yl)ethyl]benzene-1,4-diamine is unique due to the presence of both the pyrrolidine ring and the benzene ring with two amine groups. This combination allows for a wide range of chemical reactions and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H21N3 |
|---|---|
Molecular Weight |
219.33 g/mol |
IUPAC Name |
4-N-methyl-4-N-(2-pyrrolidin-1-ylethyl)benzene-1,4-diamine |
InChI |
InChI=1S/C13H21N3/c1-15(10-11-16-8-2-3-9-16)13-6-4-12(14)5-7-13/h4-7H,2-3,8-11,14H2,1H3 |
InChI Key |
RMTRZUKBXXNAIT-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN1CCCC1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl[2-(1-methylazetidin-3-yl)ethyl]aminedihydrochloride](/img/structure/B13582319.png)
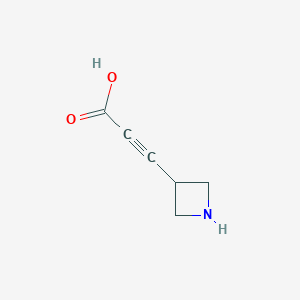
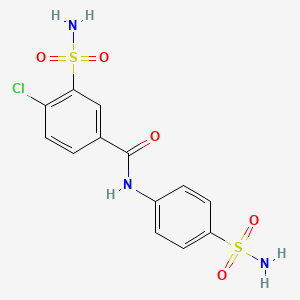
![rac-[(1R,2S,5S)-3-oxabicyclo[3.2.1]octan-2-yl]methanol](/img/structure/B13582342.png)
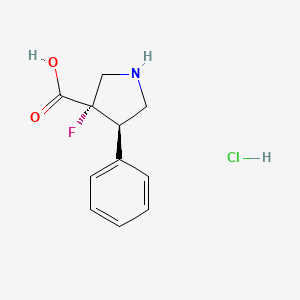
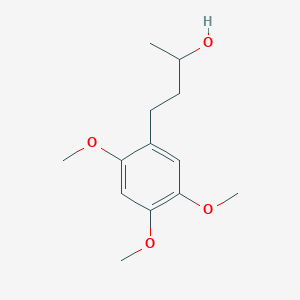
![2-{6-[2-(2-Methoxyethoxy)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminedihydrochloride](/img/structure/B13582362.png)
![3-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-amine](/img/structure/B13582372.png)
![1-[2-Iodo-4-(trifluoromethyl)phenyl]methanaminehydrochloride](/img/structure/B13582377.png)
![6-Piperazin-1-ylimidazo[1,2-a]pyridine](/img/structure/B13582378.png)


![1-[1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B13582400.png)
